(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide
Overview
Description
The compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. This structure is often found in many natural products and pharmaceuticals. The compound also has a bromine atom, which could potentially make it reactive and useful for further chemical transformations .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the fused ring system. The stereochemistry at the chiral center (the carbon attached to the hydroxyl group and the ethylpropanamide group) will also have a significant impact on the compound’s properties .Chemical Reactions Analysis
The bromine atom in the compound is likely to be reactive and could undergo various reactions such as nucleophilic substitution or elimination. The hydroxyl group could potentially be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors such as its exact structure, the presence of functional groups, and its stereochemistry. For example, the presence of a polar hydroxyl group could make the compound more soluble in polar solvents .Scientific Research Applications
Environmental Impact of Brominated Flame Retardants
Novel Brominated Flame Retardants : A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the EU registration, potential risks, and significant knowledge gaps for 28 out of 63 NBFRs. This review underscores the need for more research on their occurrence, environmental fate, and toxicity to optimize analytical methods and further investigate indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Reviews of Chemical Compounds
Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review : This review discusses ETBE's use in gasoline to reduce emissions and its modest but increasing use, addressing human exposure, metabolism, low toxicity, nonirritant characteristics, and neurological effects observed only at very high concentrations. It provides a comprehensive overview of ETBE's impact on the kidney and liver in rats and mice, reproductive, developmental, and genetic material effects, and carcinogenicity studies (Mcgregor, 2007).
Analytical Methods in Antioxidant Activity
Determining Antioxidant Activity : This review critically presents important tests used to determine antioxidant activity, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. It highlights the applicability, advantages, and disadvantages of these methods, suggesting a combination of chemical and electrochemical (bio)sensors for clarifying operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Fate of Chemicals
Biodegradation and Fate of ETBE : This review summarizes the current knowledge on the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically. It details the biodegradation pathways, including hydroxylation and formation of intermediates like acetaldehyde and tert-butyl alcohol, highlighting the need for further research on microorganisms and pathways supporting ETBE's anaerobic biodegradation (Thornton et al., 2020).
Future Directions
properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPPXPPFSLFJC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149739 | |
Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide | |
CAS RN |
196597-84-9 | |
Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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